molecular formula C17H27NO2 B166762 Terbutol CAS No. 1918-11-2

Terbutol

Cat. No. B166762
CAS RN: 1918-11-2
M. Wt: 277.4 g/mol
InChI Key: PNRAZZZISDRWMV-UHFFFAOYSA-N
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Description

Terbutol, also known as terbucarb, is a chemical compound with the molecular formula C17H27NO2 . It has an average mass of 277.402 Da and a mono-isotopic mass of 277.204193 Da . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Terbutol consists of 17 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms . The structure can be further analyzed using techniques such as accurate mass quadrupole time-of-flight (Q-TOF) LC–MS/MS and NMR .


Physical And Chemical Properties Analysis

Terbutol has a molecular weight of 277.402 Da . It has a density of 0.9756 (rough estimate), a boiling point of 420.26°C (rough estimate), and a melting point of 203-204℃ .

Scientific Research Applications

1. Pharmacological Characterization

Terbutaline, a beta(2)-adrenergic agonist, is primarily used in the treatment of obstructive pulmonary diseases. It has been studied for its doping potential in sports, as beta(2)-agonists are prohibited by the World Anti-doping Agency. Research focused on synthesizing and characterizing the phase-II metabolite of terbutaline and monitoring its urinary excretion using LC/ESI-MS/MS. The study confirmed the presence of the phenolic sulfate of terbutaline in urine for up to five days post-administration, highlighting its detectability in doping control (Orlovius et al., 2009).

2. Fetal Heart Rate Management

Terbutaline has been used in fetal bradycardia management, particularly in cases of complete heart block (CHB). A study investigated its effects on fetal atrial and ventricular beat rates, as well as patterns of heart rate acceleration. The research found that terbutaline increased maternal heart rate and fetal atrial and ventricular beat rates, with varying effects depending on the type of CHB. It also highlighted that terbutaline did not restore the normal coordinated response between atrial and ventricular accelerations in CHB cases (Cuneo et al., 2007).

3. Neurodevelopmental Impact

Research has examined the potential neurodevelopmental effects of terbutaline. One study focused on its role in the progression of autism spectrum disorders (ASDs) in experimental animals, particularly when used as a tocolytic agent during pregnancy. The findings suggested that terbutaline analogues like salbutamol and montelukast might be associated with symptoms of ASDs (Sharma et al., 2015).

4. Impact on Noradrenergic Projections Development

A study explored terbutaline's effects on the development of noradrenergic projections in the brain regions of fetal and neonatal rats. The research highlighted that prenatal exposure to terbutaline adversely affected synaptosomal uptake in the cerebellum, a region sensitive to fetal beta(2)-receptors. This suggested that terbutaline could be a neurobehavioral teratogen (Slotkin et al., 1989).

5. Intrauterine Resuscitation

Terbutaline has been employed as a selective beta-2 adrenergic receptor stimulator for intrauterine resuscitation in cases of acute intrapartum fetal distress. Its use showed evidence of partial or total fetal recovery after therapy, as monitored through electronic fetal monitoring (Arias, 1978).

6. Drug Repurposing for Amyotrophic Lateral Sclerosis

A novel approach repurposed terbutaline sulfate for amyotrophic lateral sclerosis (ALS) treatment. Using electronic medical records, the study found that terbutaline sulfate showed promising results in preventing and treating defects in axons and neuromuscular junction degeneration in zebrafish models. This finding suggests a potential new therapeutic application for terbutaline (Paik et al., 2015).

Safety And Hazards

When handling Terbutol, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRAZZZISDRWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042441
Record name Terbucarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbucarb

CAS RN

1918-11-2
Record name Terbucarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1918-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbucarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbucarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
LP LEHNEN JR, MA VAUGHAN… - Journal of experimental …, 1990 - academic.oup.com
… to investigate the effects of the herbicide terbutol (2,6-di-tert-… abnormality noted in root tip squashes of the terbutol-treated roots. … Tradescantia stamen hairs were treated with terbutol and …
Number of citations: 45 academic.oup.com
T Suzuki, K Yaguchi, K Ohnishi… - Journal of Agricultural and …, 1995 - ACS Publications
… This paper reports the identification of new degradation products of terbutol in drainage and groundwater from golf courses treated with terbutol, leading to the proposal of a possible …
Number of citations: 10 pubs.acs.org
T Suzuki, K Yaguchi, T Nishima… - Journal Of Agricultural …, 1996 - ACS Publications
… after an application of terbutol is shown in … terbutol degradation in soils from turfgrass as evidenced by the large amount of 4-COOH-terbutol, NH 2 -terbutol, and 4-COOH-NH 2 -terbutol …
Number of citations: 9 pubs.acs.org
T Suzuki, K Yaguchi, T Suga, Y Nakagawa - Environmental Toxicology and …, 1997 - Elsevier
… The concentration of terbutol used in this study was based on a previous study; 1 mM terbutol was moderately toxic in isolated rat hepatocytes and resulted in approximately 50% cell …
Number of citations: 8 www.sciencedirect.com
T Suzuki, Y Nakagawa, K Tayama, K Yaguchi… - Archives of …, 2001 - Springer
… Since there is little information available on the effects of terbutol in rats, the objective of this study was to investigate toxic effect and influence of terbutol on microsomal cytochrome …
Number of citations: 3 link.springer.com
MK Zahran - PANS Pest Articles & News Summaries, 1973 - Taylor & Francis
… The present investigation deals with the use of a carbamate compound named terbutol (Azak"). In six successive seasons (1 966-72) at different localities, terbutol was continuously …
Number of citations: 6 www.tandfonline.com
T Suzuki, Y Nakagawa, S Tayama… - Bulletin of …, 2000 - cabdirect.org
… terbutol also induced low frequencies of micronuclei. The frequencies of polynuclear cells induced by terbutol, 4-formyl-terbutol and N-demethyl-terbutol … 4-formyl-terbutol-treated groups …
Number of citations: 3 www.cabdirect.org
T Suzuki, H Kondo, K Yaguchi, T Maki… - Environmental science & …, 1998 - ACS Publications
… For the persistence of terbutol at golf courses, the concentrations of terbutol in subsoils at … after 4 years when terbutol was applied. The half-life [t 1 /2 (soil)] of terbutol, isoprothiolane, …
Number of citations: 71 pubs.acs.org
AJ Turgeon, JB Beard, DP Martin, WF Meggitt - Weed Science, 1974 - cambridge.org
… -methylcyclohexyl)-3-phenylurea], and terbutol (2,6-di-ferfbutyl-p-tolyl methylcarbamate). Except for bandane, only siduron and terbutol caused significant reductions in root growth, and …
Number of citations: 30 www.cambridge.org
LM Callahan - Weed Science, 1972 - cambridge.org
… Loss of bentgrass sod the second year was slight with terbutol and bandane and moderate … severe with bensulide, benefin, bandane, and terbutol. A persisting sod loss the fourth season…
Number of citations: 38 www.cambridge.org

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